3-Carboxyumbelliferyl-beta-d-galactopyranoside

Overview

Description

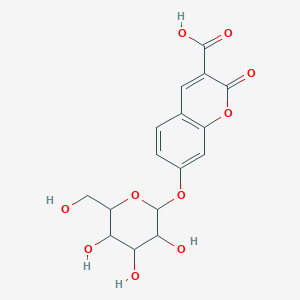

3-Carboxyumbelliferyl-beta-d-galactopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications. The compound has the molecular formula C16H16O10 and a molecular weight of 368.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxyumbelliferyl-beta-d-galactopyranoside typically involves the glycosylation of 3-carboxyumbelliferone with a suitable galactose donor. The reaction is often carried out in the presence of a catalyst such as silver carbonate or silver oxide, under anhydrous conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Carboxyumbelliferyl-beta-d-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction cleaves the glycosidic bond, releasing 3-carboxyumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for the hydrolysis of this compound.

Oxidation and Reduction: While the compound is mainly used for its fluorogenic properties, it can also undergo oxidation and reduction reactions under specific conditions.

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 3-carboxyumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .

Scientific Research Applications

3-Carboxyumbelliferyl-β-D-galactopyranoside is a synthetic compound with the chemical formula and a molecular weight of 368.29 g/mol. It is known for being a fluorogenic substrate for the enzyme β-galactosidase. The compound includes a carboxy group and an umbelliferone moiety, giving it fluorescent properties. When β-galactosidase hydrolyzes 3-carboxyumbelliferyl-β-D-galactopyranoside, it releases umbelliferone, a fluorescent substance.

Applications

3-Carboxyumbelliferyl-β-D-galactopyranoside is useful in various biological assays. Its applications include:

- Fluorogenic Substrate It is used as a substrate for β-galactosidase in biochemical assays.

- Cellular Assays The compound can be used in cellular assays to study cellular processes involving β-galactosidase activity in real-time.

- Enzyme Activity Measurement Because the hydrolysis of 3-carboxyumbelliferyl-β-D-galactopyranoside by β-galactosidase produces a fluorescent product, it is especially useful in live-cell imaging and other applications where monitoring enzyme activity is important.

Interaction Studies

Interaction studies with 3-carboxyumbelliferyl-β-D-galactopyranoside often investigate its specificity and binding affinity for β-galactosidase. These studies can help show how structural changes affect enzyme-substrate interactions and optimize conditions for increased fluorescence output. The compound's interactions with other biomolecules can provide information on its potential therapeutic uses or toxicity profiles.

Case Studies

- Detection of Peritoneal Metastasis 3-Carboxyumbelliferyl-β-D-galactopyranoside can be used to detect peritoneal metastasis in gastric cancer (GC) . Studies have used SPiDER-βGal, a fluorescence probe, to image freshly resected human GC samples . The fluorescence intensity was significantly higher in the tumor than in the peritoneum, with the tumor's fluorescence increase being much greater than that of the peritoneum .

- Tumorigenicity Research 3-Carboxyumbelliferyl-β-D-galactopyranoside has been used to study the tumorigenicity of microRNAs . It has been used as part of a working solution to measure luciferase activity in cell lysates .

- Extracellular β-Galactosidase Activity Measurement: A conjugate of bovine serum albumin (BSA) and carboxyumbelliferyl β-D-galactopyranoside can be used to measure extracellular β-galactosidase activity . It can also measure lacY permease activity, and be used for microinjection analyses, or to measure cell disruption or lysis .

Related Compounds

Several compounds share structural similarities with 3-carboxyumbelliferyl-β-D-galactopyranoside and are also used as substrates for β-galactosidase or other glycosidases:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl-β-D-galactopyranoside | Fluorogenic substrate | Commonly used but less sensitive than carboxyumbelliferyl |

| 2-Naphthyl-β-D-galactopyranoside | Fluorogenic substrate | Emits fluorescence but lacks carboxy functionality |

| 3-Carboxymethylumbelliferyl-β-D-glucopyranoside | Fluorogenic substrate | Similar structure but targets β-glucosidase |

Mechanism of Action

The mechanism of action of 3-Carboxyumbelliferyl-beta-d-galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing 3-carboxyumbelliferone, which fluoresces upon excitation . This fluorescence can be measured to quantify the enzyme’s activity. The molecular targets and pathways involved include the beta-galactosidase enzyme and its interaction with the substrate .

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl-beta-d-galactopyranoside: Another fluorogenic substrate used for detecting beta-galactosidase activity.

Fluorescein di-beta-d-galactopyranoside: A substrate that produces a fluorescent signal upon enzymatic cleavage.

Uniqueness

3-Carboxyumbelliferyl-beta-d-galactopyranoside is unique due to its high sensitivity and specificity for beta-galactosidase. Its strong fluorescent signal and stability make it a preferred choice for various biochemical assays .

Biological Activity

3-Carboxyumbelliferyl-beta-D-galactopyranoside (CUG) is a synthetic compound widely recognized for its role as a fluorogenic substrate for the enzyme beta-galactosidase. Its unique structure, characterized by a carboxy group and an umbelliferone moiety, contributes to its fluorescence properties, making it a valuable tool in various biological assays.

- Chemical Formula : C16H16O10

- Molecular Weight : 368.29 g/mol

- Fluorescent Characteristics : Upon hydrolysis by beta-galactosidase, CUG releases umbelliferone, which fluoresces when excited at approximately 386 nm and emits light at around 445 nm.

The primary biological activity of CUG is its hydrolysis catalyzed by beta-galactosidase. This enzymatic reaction can be summarized as follows:

This reaction facilitates the measurement of enzyme activity in various biological samples, allowing researchers to monitor cellular processes involving beta-galactosidase in real time.

Applications in Research

CUG has several important applications in biological research:

- Live-Cell Imaging : The fluorescence produced upon hydrolysis makes CUG particularly useful for tracking enzyme activity in live cells.

- Enzyme Activity Measurement : It serves as a substrate for quantifying beta-galactosidase activity in various assays, including microbial analysis and clinical diagnostics.

- Cellular Assays : Researchers utilize CUG to investigate cellular processes involving beta-galactosidase, enabling real-time monitoring of enzymatic reactions .

Comparative Analysis with Other Substrates

CUG is often compared with other fluorogenic substrates for beta-galactosidase. The following table summarizes some key substrates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl-beta-D-galactopyranoside | Fluorogenic substrate | Less sensitive than CUG |

| 2-Naphthyl-beta-D-galactopyranoside | Fluorogenic substrate | Emits fluorescence but lacks carboxy functionality |

| 3-Carboxymethylumbelliferyl-beta-D-glucopyranoside | Fluorogenic substrate | Targets beta-glucosidase instead of beta-galactosidase |

Uniqueness : CUG's enhanced fluorescence properties due to the carboxyl group improve solubility and retention within cells compared to other substrates.

Case Studies and Research Findings

Recent studies have highlighted the potential of CUG in various applications:

- Microbial Analysis : In a study assessing the detection of coliform bacteria using fluorogenic substrates, CUG was shown to effectively measure beta-galactosidase activity, demonstrating its utility in environmental monitoring .

- Antimicrobial Activity : A related investigation into galactose-based molecules revealed that modifications of similar compounds could enhance antimicrobial properties against human pathogens. While not directly testing CUG, these findings suggest potential avenues for exploring its derivatives in therapeutic contexts .

- Molecular Docking Studies : Computational studies have indicated that compounds with structural similarities to CUG can interact with viral proteases, suggesting that derivatives may possess antiviral properties. This opens pathways for future research into CUG's potential beyond enzyme activity measurement .

Q & A

Basic Research Questions

Q. How is 3-Carboxyumbelliferyl-beta-D-galactopyranoside utilized as a fluorogenic substrate in enzyme activity assays?

This compound acts as a fluorogenic substrate for glycosidases, particularly β-galactosidases. Upon enzymatic hydrolysis, the β-D-galactopyranoside moiety is cleaved, releasing the fluorescent 3-carboxyumbelliferone (λex = 386 nm, λem = 445 nm, ε = 32,000 M<sup>−1</sup>cm<sup>−1</sup>). Researchers can quantify enzyme activity by monitoring fluorescence intensity over time using a microplate reader or fluorimeter. Pre-steady-state and steady-state kinetic parameters (e.g., Km, kcat) are derived from initial rate measurements .

Q. What are the recommended methods for synthesizing this compound?

Synthesis typically involves:

- Acetylation : Protecting hydroxyl groups on galactose with acetyl moieties under acidic conditions (e.g., acetic anhydride/H2SO4).

- Coupling reaction : Reacting the acetylated galactose with 3-carboxyumbelliferone using a glycosylation agent (e.g., BF3·Et2O) to form the β-glycosidic bond.

- Deprotection : Removing acetyl groups via alkaline hydrolysis (e.g., NaOMe/MeOH). Purification is achieved via silica gel chromatography and verified by NMR and mass spectrometry .

Q. What are the critical parameters for validating fluorescence-based assays using this substrate?

Key parameters include:

- Calibration curves : Relate fluorescence intensity to substrate concentration (0.1–100 μM range).

- Quenching controls : Account for inner-filter effects using reference standards (e.g., free 3-carboxyumbelliferone).

- Enzyme specificity : Confirm absence of background hydrolysis via negative controls (e.g., heat-inactivated enzymes).

- pH optimization : Most β-galactosidases exhibit optimal activity between pH 4.5–7.5 .

Advanced Research Questions

Q. How can researchers optimize hydrolysis conditions to minimize non-enzymatic degradation of this compound?

Non-enzymatic hydrolysis is pH-dependent. To stabilize the substrate:

- Store lyophilized powder at −20°C in desiccated conditions.

- Prepare working solutions in buffered systems (e.g., citrate-phosphate, pH 6.0–7.0) to avoid alkaline degradation.

- Include protease inhibitors (e.g., PMSF) in enzyme preparations to prevent contamination by microbial hydrolases .

Q. What strategies resolve contradictory kinetic data in enzyme inhibition studies using this substrate?

Contradictions may arise from:

- Substrate aggregation : Use detergents (e.g., 0.01% Triton X-100) to maintain monomeric dispersion.

- Competitive inhibition artifacts : Validate inhibitors via orthogonal methods (e.g., isothermal titration calorimetry).

- Enzyme purity : Remove contaminating isoforms via affinity chromatography (e.g., lactose-agarose for β-galactosidases). Data normalization to protein concentration (Bradford assay) and activity controls (e.g., p-nitrophenyl-β-D-galactopyranoside) enhances reproducibility .

Q. How do structural modifications of the galactopyranoside moiety influence lectin-binding specificity?

Comparative studies with analogs (e.g., 4-Methylumbelliferyl-beta-D-galactopyranoside) reveal:

- Hydrophobic interactions : The 3-carboxy group enhances polar interactions with lectin active sites, while acetylated derivatives (e.g., 2,3,4,6-tetra-O-acetyl) exhibit reduced binding due to steric hindrance.

- Fluorescence quenching : Binding to hydrophobic lectin pockets (e.g., Momordica charantia lectin) quenches fluorescence by 100%, enabling real-time monitoring via stopped-flow spectrometry .

Q. What are the implications of acetyl group removal on stability and enzyme interaction dynamics?

Deacetylation (e.g., via NaOH) increases polarity, reducing stability in aqueous buffers. However, the deprotected compound:

- Shows higher affinity for enzymes requiring free hydroxyl groups (e.g., human lysosomal β-galactosidase).

- Is prone to autohydrolysis at pH > 7.5, necessitating rapid assay protocols. Stability is enhanced by lyophilization with cryoprotectants (e.g., trehalose) .

Q. Methodological Considerations

- Fluorescence quenching studies : Use equilibrium dialysis or Förster resonance energy transfer (FRET) to quantify ligand binding. For example, lactose competes with this compound for lectin binding, reversing fluorescence quenching .

- Comparative enzymology : Test analogs (e.g., glucose or mannose derivatives) to assess substrate specificity. Structural data from X-ray crystallography can rationalize differences in Km values .

Properties

IUPAC Name |

2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMXXIAQZWTZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.